Ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a heterocyclic compound belonging to the pyrrolopyridine family. This compound features a pyrrole ring fused to a pyridine ring, making it an important structure in medicinal chemistry due to its diverse biological activities. Ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate is recognized for its potential applications in drug development, particularly in the inhibition of protein kinases, which are crucial in various cellular processes and disease mechanisms.
The compound can be synthesized through various chemical reactions involving starting materials such as pyrrole and pyridine derivatives. It has been studied in different contexts, including its synthesis and biological activity, making it a subject of interest in both academic and pharmaceutical research.
Ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate is classified as an organic compound with the following characteristics:
The synthesis of ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate can be achieved through several methods, often involving multi-step reactions that include cyclization and functional group modifications.
The reaction conditions may vary significantly based on the desired substituents on the pyrrole or pyridine rings. For example, using different solvents and catalysts can influence the yield and selectivity of the desired product. Techniques such as refluxing in organic solvents or microwave-assisted synthesis have been employed to enhance reaction efficiency.
Ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate features a bicyclic structure consisting of:
The carboxylate group is attached at position six of the pyridine ring, which is crucial for its biological activity.
Ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate can undergo several chemical reactions:
These reactions often require specific conditions such as temperature control, inert atmosphere, and careful selection of reagents to optimize yields and minimize side products.
The mechanism of action for ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate primarily relates to its role as an inhibitor of protein kinases. The compound binds to the ATP-binding site of kinases, preventing substrate phosphorylation.
Studies indicate that this compound exhibits selectivity towards specific kinases associated with cancer progression, suggesting potential therapeutic applications in oncology.
Ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate has several scientific uses:
Pyrrolopyridines represent a class of bicyclic heterocycles formed through the fusion of pyrrole and pyridine rings, resulting in six possible structural isomers distinguished by nitrogen atom positioning and ring connectivity. Ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate belongs specifically to the [3,2-b] isomer series, where the pyridine nitrogen is positioned at the equivalent of indole's β-position relative to the bridgehead bond. This specific arrangement confers distinctive electronic properties and chemical reactivity patterns compared to other isomers like [2,3-b] or [3,4-c] systems [5] [7]. The molecular framework consists of a six-membered pyridine ring fused with a five-membered pyrrole unit, where the pyrrole nitrogen (1H-position) serves as a hydrogen bond donor site, while the pyridine nitrogen functions as a hydrogen bond acceptor [5].
Table 1: Systematic Identification of Ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Identifier Type | Specification |
---|---|
IUPAC Name | Ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate |
CAS Registry Number | 1261885-66-8 |
Molecular Formula | C₁₀H₁₀N₂O₂ |
Molecular Weight | 190.20 g/mol |
Alternative Names | Ethyl 4-azaindole-6-carboxylate; ETHYL 4-AZAINDOLE-6-CARBOXYLATE |
SMILES | CCOC(=O)C1=CC2=NC=CN2C=C1 |
InChI Key | RHUXYEOATGCHDV-UHFFFAOYSA-N |
The systematic numbering designates the nitrogen atom in the pyrrole ring as position 1, with the fused pyridine ring atoms numbered 2 through 7. The carboxylate substituent resides at position 6 on the pyridine ring, while the ester group (ethoxycarbonyl) is appended at this location [3] [8]. This precise nomenclature distinguishes it from related isomers such as ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate or ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate, where the ring fusion and substitution patterns differ significantly, leading to altered electronic distributions and chemical behavior [5] [7].
Table 2: Structural Isomers of Pyrrolopyridine Carboxylate Esters
Isomer Type | Substitution Pattern | Key Structural Features | Biological Relevance |
---|---|---|---|
[3,2-b] | Ethyl 6-carboxylate | Ester at pyridine position 6; H-bond donor (pyrrolic N) adjacent to pyridine N | Kinase inhibitor scaffolds; antimicrobial agents |
[2,3-b] | Ethyl 5-carboxylate | Ester at pyrrole-proximal pyridine position; H-bond donor opposite fusion bond | DNA-interactive agents; TrkA inhibitors [4] |
[3,4-c] | Ethyl 1,3-dione derivatives | Often exists as dicarbonyl derivatives at positions 1,3 | Aldose reductase inhibitors; GPR119 agonists [7] |
[3,2-c] | Ethyl 4-carboxylate | Ester at position equivalent to indole's 4-position | FMS kinase inhibitors; anticancer applications [7] |
This heterocyclic scaffold possesses three chemically significant functional groups that dictate its reactivity, physical properties, and biological interactions:
Ethyl Ester Moiety: Positioned at C6, this electron-withdrawing group significantly reduces electron density across the pyridine ring, enhancing electrophilic substitution susceptibility at electron-rich positions. The ester group serves as a versatile synthetic handle for further transformations, including hydrolysis to carboxylic acids, transesterification, reduction to alcohols, or conversion to amides and hydrazides. These derivatives expand the utility of the core structure in medicinal chemistry, particularly for generating bioisosteres or enhancing target binding interactions [3] [9]. The electron-deficient character imparted by this group also facilitates nucleophilic aromatic substitution when paired with leaving groups at adjacent positions (e.g., C5 or C7), enabling structural diversification through displacement reactions [6].
Pyrrole NH Group: The hydrogen bond-donating capability (-NH-) enables crucial intermolecular interactions with biological targets, including kinases and DNA components. This proton can undergo deprotonation under basic conditions (pKa ≈ 17-18), generating a nucleophilic anion that participates readily in alkylation reactions with electrophiles such as alkyl halides, epoxides, or carbonyl compounds. This reactivity allows N-functionalization, creating protected derivatives or introducing pharmacophore elements at the pyrrole nitrogen [3] [9]. The NH group also contributes to crystal packing via hydrogen bonding, influencing solid-state properties and solubility behavior [5].
Pyridine Nitrogen: Positioned at the equivalent of quinoline's nitrogen, this basic site (pKa ≈ 3-4 for conjugate acid) facilitates hydrogen bonding with proteins and influences electron distribution across the bicyclic system. While less basic than aliphatic amines, this nitrogen can coordinate with metal ions in catalytic systems or form salts with mineral acids, enhancing water solubility of the resulting salts. Its position ortho to the fusion bond creates a pseudo-quinoline electronic structure that supports coordination chemistry and influences absorption characteristics [5] [9].
Table 3: Functional Group Reactivity and Applications
Functional Group | Key Chemical Reactions | Role in Molecular Design |
---|---|---|
Ethyl Ester (C6) | Hydrolysis, aminolysis, reduction, transesterification | Provides handle for bioconjugation; precursor to carboxylic acid bioisosteres; modulates log P |
Pyrrole NH | Alkylation, acylation, metalation, hydrogen bonding | Critical for target binding interactions; site for prodrug derivatization; influences crystallization |
Pyridine N | Salt formation, coordination chemistry, hydrogen bond acceptance | Enhances water solubility via salt formation; supports metal-catalyzed coupling; contributes to planar conformation |
The interplay of these functional groups creates a planar, conjugated π-system that facilitates stacking interactions with aromatic residues in enzyme binding pockets. This planarity is evident in crystallographic studies of related structures, which show minimal deviation from coplanarity between the pyrrole and pyridine rings [5]. The ester group induces a significant dipole moment across the molecule, enhancing solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) while limiting solubility in nonpolar solvents and water. This polarity profile makes it amenable to solution-phase reactions common in heterocyclic synthesis [3] [8].
Table 4: Physicochemical Properties Influenced by Functional Groups
Property | Value/Range | Controlling Functional Group |
---|---|---|
LogP (Predicted) | 1.2-1.5 | Ethyl ester (moderate polarity) |
Hydrogen Bond Donors | 1 | Pyrrole NH |
Hydrogen Bond Acceptors | 4 | Pyridine N + ester carbonyl + two ester oxygens |
Molecular Dipole | ~5-6 Debye | Ester + pyridine N orientation |
Aqueous Solubility | Low (<0.1 mg/mL) | Planar aromatic core |
Melting Point | Not fully characterized; typically 100-150°C for analogs | Molecular planarity and packing |
The exploration of pyrrolopyridine chemistry began in earnest during the mid-20th century, with initial investigations focusing on the synthesis and fundamental properties of unsubstituted isomers. Early work characterized basic physicochemical parameters, including melting points, pKa values, and stability profiles under acidic and basic conditions. Researchers noted that pyrrolopyridines exhibited higher melting points and significantly greater stability in acidic media compared to indole analogs, making them attractive for synthetic applications requiring harsh reaction conditions [5]. The development of efficient ring-forming methodologies, such as the Cadogan-Sundberg cyclization and transition-metal catalyzed heteroannulation, enabled systematic access to various substituted derivatives, including carboxylate esters [4] [6].
The discovery of biologically active natural products containing pyrrolopyridine frameworks dramatically accelerated interest in these heterocycles. Notable examples include variolin B (isolated from Antarctic sponges) and mappicine (derived from Mappia foetida), which demonstrated potent antiviral and anticancer activities [7]. These natural products highlighted the pharmacological potential of the pyrrolopyridine scaffold and stimulated synthetic efforts to create simplified analogs, including ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate, as versatile intermediates for drug discovery [4] [7]. The structural resemblance to privileged indole scaffolds, coupled with improved metabolic stability and tunable electronic properties, positioned pyrrolopyridines as "aza-indole" bioisosteres with distinct advantages in drug design [7].
Table 5: Historical Milestones in Pyrrolo[3,2-b]pyridine Chemistry
Time Period | Key Development | Impact |
---|---|---|
1950s-1960s | Initial synthesis and characterization of pyrrolopyridine isomers | Established fundamental physicochemical properties; demonstrated enhanced stability vs. indoles [5] |
1970s-1980s | Development of ring-forming methodologies (e.g., Cadogan cyclization, Heck-type annulations) | Enabled access to diverse substitution patterns; facilitated analog synthesis |
1990s | Isolation and characterization of bioactive natural products (variolins, mappicine) | Validated biological relevance; stimulated medicinal chemistry interest |
2000s | Application in kinase inhibitor design (e.g., TrkA inhibitors, PARP inhibitors) | Established as privileged scaffold in oncology drug discovery [4] |
2010s-Present | Advent of efficient catalytic coupling methods (e.g., Buchwald-Hartwig amination, Suzuki coupling) | Enabled late-stage functionalization of ethyl carboxylate derivatives; accelerated structure-activity studies [6] [9] |
The strategic incorporation of the ethyl carboxylate group at position 6 emerged as a particularly valuable synthetic approach, providing: (1) a directing group for regioselective metalation and functionalization; (2) a convertible handle for generating amide libraries; and (3) an electron-deficient center facilitating nucleophilic displacement when activated by halogen substituents. Patent literature from the 2000s reveals extensive use of this ester in generating kinase inhibitor libraries, particularly for targeting tropomyosin-related kinase (Trk) and phosphoinositide 3-kinase (PI3K) pathways [9]. The compound's role expanded beyond medicinal chemistry into materials science, where its coordination behavior with transition metals (e.g., zinc complexes) enabled applications in electroluminescent devices [5].
Contemporary significance centers on its dual role as a synthetic building block and a core structural element in clinical candidates. For antidiabetic applications, derivatives interact with GPR119 receptors to stimulate insulin secretion [7]. In oncology, it serves as the core scaffold for PARP-1 inhibitors and kinase-directed therapeutics, exemplified by compounds in development that leverage the hydrogen-bonding features and planar geometry for DNA interaction or ATP-competitive inhibition [4]. The commercial availability of ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate from specialized suppliers (typically 95-97% purity) facilitates ongoing drug discovery efforts, with pricing reflecting the multi-step synthesis required for its production [3].
Table 6: Key Derivatives and Their Therapeutic Applications
Derivative Class | Therapeutic Target | Biological Activity |
---|---|---|
6-Carboxamides | Kinases (TrkA, Abl, Src) | Antiproliferative activity; kinase inhibition [4] |
3-Formyl derivatives | DNA interaction | Anticancer agents via DNA binding [10] |
N-Alkylated analogs | GPR119 receptor | Antidiabetic activity through insulin secretion modulation [7] |
5-Substituted triazoles | Microtubule dynamics | Antiangiogenic effects; cell cycle arrest [4] |
6-Halo derivatives | Antimicrobial targets | Activity against resistant E. coli strains [6] |
The historical trajectory of ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate illustrates the evolution of heterocyclic chemistry from fundamental structure-property studies to sophisticated applications in drug discovery and materials science. Its development reflects broader trends in leveraging aromatic heterocycles as versatile scaffolds for addressing complex challenges in medicinal chemistry and chemical biology. Future directions will likely exploit advances in C-H activation and photoredox catalysis to further streamline functionalization of this privileged core structure.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3